4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxycarbonyl group at the 4-position and a carboxylic acid group at the 5-position of the pyrazole ring. It is a versatile molecule with significant applications in various fields of scientific research.
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to exhibit diverse pharmacological effects, suggesting that they may interact with multiple targets .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, indicating that they may influence multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method includes the reaction of pyrazole with methoxycarbonyl chloride under basic conditions to introduce the methoxycarbonyl group. The carboxylic acid group can be introduced through oxidation reactions using strong oxidizing agents like potassium permanganate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and esterification, followed by purification through recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or other functional groups.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-5-carboxylic acid
- 3(5)-Aminopyrazoles
- Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
Comparison: 4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups, which provide distinct reactivity and binding properties. Compared to 1-Methyl-1H-pyrazole-5-carboxylic acid, it offers additional sites for chemical modification, enhancing its versatility in synthetic applications. The presence of the methoxycarbonyl group also imparts different physicochemical properties, making it suitable for specific industrial and pharmaceutical applications .
Properties
IUPAC Name |
4-methoxycarbonyl-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-6(11)3-2-7-8-4(3)5(9)10/h2H,1H3,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZVQWMXKYSGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378690-14-2 |
Source
|
Record name | 4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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